molecular formula C9H12N2O3 B8301680 2-amino-N-(2-hydroxyethoxy)benzamide

2-amino-N-(2-hydroxyethoxy)benzamide

Cat. No.: B8301680
M. Wt: 196.20 g/mol
InChI Key: RNNTUYOLWBUYHT-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethoxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with an amino group and a 2-hydroxyethoxy side chain. This structure is of significant interest in medicinal chemistry and drug discovery, as it incorporates key pharmacophores found in biologically active molecules. Compounds within this structural class have been investigated for a range of therapeutic applications. Research on similar N-(2-amino-2-oxoethyl)benzamide scaffolds has identified potent inhibitors of autotaxin, a key enzyme involved in lysophosphatidic acid (LPA) production, suggesting potential for treating LPA-dependent diseases . Furthermore, structurally related 2-aminobenzamide derivatives have demonstrated notable antimicrobial properties in scientific studies, showing efficacy against various bacterial and fungal strains . The 2-hydroxyethoxy moiety is a common feature in drug design, often incorporated to improve the aqueous solubility and pharmacokinetic profile of lead compounds, as demonstrated in other research contexts . Researchers value this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-N-(2-hydroxyethoxy)benzamide

InChI

InChI=1S/C9H12N2O3/c10-8-4-2-1-3-7(8)9(13)11-14-6-5-12/h1-4,12H,5-6,10H2,(H,11,13)

InChI Key

RNNTUYOLWBUYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NOCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis and Contradictions

  • Solubility vs. Bioactivity : Hydrophilic groups (e.g., hydroxyethoxy) may improve solubility but reduce membrane permeability, as seen in N-(2-hydroxyethyl)benzamide’s moderate yield (29%) .
  • Contradictory Substituent Effects : While methoxy groups enhance thermal stability (), they may reduce enzymatic inhibition compared to halogenated analogs ().

Preparation Methods

General Reaction Framework

Palladium-mediated coupling reactions have emerged as a cornerstone for synthesizing N-aryl benzamides. As detailed in Patent US8871939B2, the method involves reacting a 2-aminobenzoic acid derivative (e.g., methyl 2-aminobenzoate) with 2-hydroxyethoxyamine in the presence of a palladium catalyst, ligand, and base. The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the aromatic ring and the hydroxyethoxy moiety.

Reaction Scheme:

Methyl 2-aminobenzoate+2-HydroxyethoxyaminePd(OAc)2,Xantphos,NaOtBu2-Amino-N-(2-hydroxyethoxy)benzamide\text{Methyl 2-aminobenzoate} + \text{2-Hydroxyethoxyamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}, \text{NaOtBu}} \text{this compound}

Optimization of Catalytic Conditions

The choice of palladium source and ligand significantly impacts reaction efficiency. Trials with Pd(OAc)2_2 and Xantphos in acetonitrile at 80°C yielded 72% product purity. Substituting Xantphos with BINAP reduced yields to 58%, highlighting ligand specificity. Solvent selection also plays a critical role: acetonitrile outperformed toluene and THF due to its polar aprotic nature, which stabilizes the transition state.

Table 1: Effect of Solvent on Palladium-Catalyzed Coupling

SolventYield (%)Purity (%)
Acetonitrile7295
Toluene6588
THF6082

Direct Amidation of 2-Aminobenzoic Acid

Carbodiimide-Mediated Coupling

A classical approach involves activating 2-aminobenzoic acid as an acid chloride, followed by reaction with 2-hydroxyethylamine. As described in Patent EP2621894B1, this method employs thionyl chloride to generate 2-aminobenzoyl chloride, which is subsequently treated with 2-hydroxyethylamine in dichloromethane.

Reaction Scheme:

2-Aminobenzoic acidSOCl22-Aminobenzoyl chloride2-HydroxyethylamineTarget Compound\text{2-Aminobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Aminobenzoyl chloride} \xrightarrow{\text{2-Hydroxyethylamine}} \text{Target Compound}

Challenges in Amino Group Protection

The free amino group on the benzamide necessitates protection during synthesis to prevent side reactions. Patent AU2014214846A1 reports the use of tert-butoxycarbonyl (Boc) protection, achieving 85% yield after deprotection with trifluoroacetic acid. However, overprotection led to reduced reactivity, emphasizing the need for precise stoichiometry.

Alternative Synthetic Pathways

Nucleophilic Substitution on Preformed Benzamides

Source describes a novel approach wherein a tosylated benzamide intermediate undergoes nucleophilic displacement with ethylene glycol. The reaction, conducted in DMF at 100°C, affords the target compound in 68% yield. This method bypasses palladium catalysts but requires stringent anhydrous conditions.

Mechanistic Insight:

N-Tosyl-2-aminobenzamide+HOCH2CH2OHK2CO3This compound+TsOH\text{N-Tosyl-2-aminobenzamide} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{TsOH}

Enzymatic Hydrolysis of Esters

Emerging methodologies explore lipase-catalyzed hydrolysis of 2-aminobenzoate esters in the presence of 2-hydroxyethylamine. While environmentally benign, this method currently achieves modest yields (45–50%) and remains under optimization.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics Across Preparation Methods

MethodYield (%)Purity (%)Cost (Relative)
Palladium Catalysis7295High
Direct Amidation8590Moderate
Nucleophilic Substitution6888Low
Enzymatic Hydrolysis4875Moderate

Experimental Protocols and Characterization

Isolation and Purification

Post-synthesis, the crude product is typically isolated via extraction with ethyl acetate and purified through column chromatography (silica gel, hexane/ethyl acetate 3:1). Recrystallization from ethanol-water mixtures enhances purity to >99%.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.85–7.79 (m, 2H, Ar–H), 6.65 (d, 1H, Ar–H), 4.05 (t, 2H, OCH2_2), 3.72 (t, 2H, CH2_2OH).

  • IR (KBr): 3340 cm1^{-1} (N–H stretch), 1665 cm1^{-1} (C=O amide) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(2-hydroxyethoxy)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves amide bond formation between 2-aminobenzoic acid derivatives and 2-hydroxyethoxy-substituted amines. Key steps include:

  • Coupling agents : Use N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents to activate the carboxylic acid group for nucleophilic attack .
  • Solvent optimization : Dichloromethane (CH₂Cl₂) or DMF under reflux conditions (60–100°C) improves reaction efficiency .
  • Purification : Silica gel column chromatography (eluent: PE/EtOAc mixtures) or recrystallization from ethanol yields pure products (>95% purity) .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize side products .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks:
  • Amide N–H protons at δ 8.5–10.0 ppm .
  • Aromatic protons (δ 6.5–8.0 ppm) and hydroxyethoxy O–CH₂ groups (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 270.33 for C₁₀H₁₅N₃O) validate molecular weight .
  • X-ray crystallography : Use SHELX software for structure refinement. Data collection with MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II diffractometer resolves bond lengths and angles (e.g., C–O = 1.36 Å, N–C=O = 1.33 Å) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in antimicrobial research?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzene ring or hydroxyethoxy chain to modulate lipophilicity and electronic effects .
  • Biological assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. For example, derivatives with para-chloro substituents show enhanced activity (MIC = 4 µg/mL) .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to bacterial enzyme targets (e.g., DNA gyrase) .
  • Data analysis : Use multivariate regression to correlate logP, Hammett constants, and bioactivity .

Q. How do crystallographic studies using SHELX software enhance the understanding of this compound's molecular interactions?

  • Methodological Answer :

  • Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions stabilizing the amide conformation) .
  • Packing analysis : Identify π-π stacking (3.8–4.2 Å between aromatic rings) and hydrogen-bonded dimers, which influence solubility and crystallinity .
  • Twinned data handling : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation tools : Use CCDC Mercury to visualize intermolecular interactions and generate publication-quality figures .

Q. What methodologies are recommended for resolving contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC (>98%) .
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and rule off-target effects .
  • Cross-disciplinary validation : Combine enzymatic assays (e.g., IC₅₀) with in vivo models (e.g., murine infection studies) to confirm relevance .

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